molecular formula C18H18ClF3N2O3S2 B2742199 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105235-23-1

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2742199
CAS RN: 1105235-23-1
M. Wt: 466.92
InChI Key: PLMNIEDHXJWSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClF3N2O3S2 and its molecular weight is 466.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Derivatives

A study focused on synthesizing a new series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds were evaluated for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. The findings indicate the potential of these derivatives in therapeutic applications due to their promising enzyme inhibition activity (Khalid et al., 2014).

Pharmaceutical Compositions

Another study described the development of a salt or solvate of a structurally similar compound for use in pharmaceutical compositions. This research emphasizes the chemical's relevance in developing therapeutic agents (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Characterization of N-Derivatives for Potential Pesticides

Research on N-derivatives of certain acetamides, which are structurally related to the query compound, highlights their potential as pesticides. The study involved the characterization of these compounds through X-ray powder diffraction, demonstrating their utility in agricultural sciences (Olszewska et al., 2011).

Crystallographic Study

A crystallographic study of compounds closely related to the queried chemical showcases the structural basis for their biological activity. This research could inform the design of new compounds with improved efficacy (Boechat et al., 2011).

Oxidation Studies

The oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides study, while not directly related, suggests the chemical versatility and potential reactivity pathways of related sulfonamide compounds, which could be relevant in developing new chemical entities (Rozentsveig et al., 2001).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O3S2/c19-14-7-6-12(18(20,21)22)10-15(14)23-16(25)11-13-4-1-2-8-24(13)29(26,27)17-5-3-9-28-17/h3,5-7,9-10,13H,1-2,4,8,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMNIEDHXJWSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

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